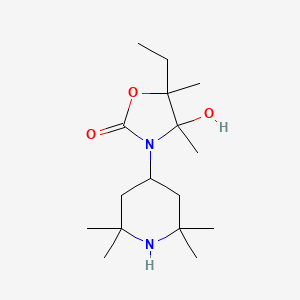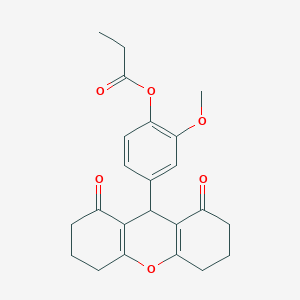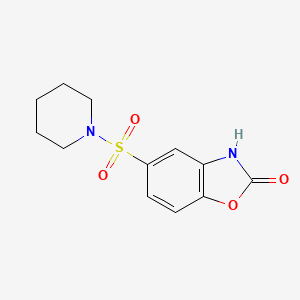
5-Ethyl-4-hydroxy-4,5-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1,3-OXAZOLAN-2-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of oxazolidinones, which are characterized by a five-membered ring containing both oxygen and nitrogen atoms. The presence of multiple substituents, including ethyl, hydroxy, dimethyl, and tetramethylpiperidyl groups, contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1,3-OXAZOLAN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: The initial step involves the cyclization of an appropriate amino alcohol with a carbonyl compound to form the oxazolidinone ring. This reaction is usually carried out under acidic or basic conditions to facilitate ring closure.
Introduction of Substituents: Subsequent steps involve the introduction of the ethyl, hydroxy, dimethyl, and tetramethylpiperidyl groups through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The oxazolidinone ring can be reduced to form an amine.
Substitution: The substituents on the ring can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxazolidinone ring may produce an amine.
Wissenschaftliche Forschungsanwendungen
5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1,3-OXAZOLAN-2-ONE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-HYDROXY-4,5-DIMETHYL-3-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1,3-OXAZOLAN-2-ONE: Lacks the ethyl group, which may affect its reactivity and bioactivity.
5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(4-PIPERIDYL)-1,3-OXAZOLAN-2-ONE: Lacks the tetramethyl groups on the piperidyl ring, which may influence its chemical properties.
Uniqueness
The presence of both the ethyl and tetramethylpiperidyl groups in 5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1,3-OXAZOLAN-2-ONE contributes to its unique chemical properties and potential applications. These substituents can affect the compound’s reactivity, stability, and bioactivity, making it distinct from similar compounds.
Eigenschaften
Molekularformel |
C16H30N2O3 |
|---|---|
Molekulargewicht |
298.42 g/mol |
IUPAC-Name |
5-ethyl-4-hydroxy-4,5-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H30N2O3/c1-8-15(6)16(7,20)18(12(19)21-15)11-9-13(2,3)17-14(4,5)10-11/h11,17,20H,8-10H2,1-7H3 |
InChI-Schlüssel |
MMHJMCRZTPXTHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(N(C(=O)O1)C2CC(NC(C2)(C)C)(C)C)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14947833.png)
![4-[(4-chlorobenzyl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxybenzamide](/img/structure/B14947835.png)
![N-(2,3-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14947837.png)
![2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14947844.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B14947849.png)
![4-(2-Chloro-5-trifluoromethyl-phenyl)-5-(5-cyclopropyl-1H-pyrazol-3-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B14947853.png)
![3,5-diethyl-5-methyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B14947857.png)


![1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(3-nitrophenyl)piperidine-4-carboxamide](/img/structure/B14947868.png)
![3-(4-ethoxy-3-methoxyphenyl)-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14947875.png)
![2-{1-ethyl-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14947882.png)
![Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B14947896.png)
![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14947897.png)
